3-Amino-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
3-Amino-4,5,6,7-tetrahydro-1H-indazole is a chemical compound with the molecular formula C7H11N3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a seven-membered ring containing two nitrogen atoms and five carbon atoms .Chemical Reactions Analysis
The Diels–Alder cycloadducts of 4-vinylimidazoles and N-phenylmaleimide undergo facile intermolecular ene reactions. The reaction of three simple molecules (a diene, a dienophile, and an enophile) in a two-step process gives 4,5,6,7-tetrahydro-1H-indazoles .Scientific Research Applications
Chemical Synthesis and Pharmaceutical Research
3-Amino-4,5,6,7-tetrahydro-1H-indazole and its derivatives have been extensively studied for their potential in chemical synthesis and pharmaceutical applications. For instance, the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives has been explored. These derivatives have shown significant antimicrobial activity against various bacteria and fungi (Yakaiah et al., 2008). Additionally, the structure and properties of fluorinated indazoles, including tetrahydro-1H-indazoles, have been analyzed using X-ray crystallography and magnetic resonance spectroscopy (Teichert et al., 2007).
Anticancer Potential
Notably, certain 1H-indazole-6-amine derivatives have demonstrated significant anticancer activity. A series of these derivatives were synthesized and tested against human cancer cell lines, showing promising antiproliferative activity (Ngo Xuan Hoang et al., 2022). Similarly, another study reported the synthesis of 1H-indazole-5-carboxylic acids with notable anti-inflammatory effects, highlighting their potential in cancer treatment (Nagakura et al., 1979).
Antioxidant Properties
The antioxidant properties of indazole derivatives have also been a subject of interest. A study evaluating the antioxidant activity of various tetrahydroindazoles found that some compounds exhibited moderate to high activity in standard antioxidant assays (Polo et al., 2016).
Coordination Compounds and Enzyme Inhibition
The formation of coordination compounds with metals like Cu(II), Co(II), and Ag(I) using 4,5,6,7-tetrahydro-1H-indazole has been studied for antimicrobial, antioxidant, and enzyme inhibition properties. These compounds showed significant activity in various biological assays (Khan et al., 2017).
Potential in Multicomponent Synthesis
Multicomponent synthesis using 3-amino-1H-indazole derivatives has been explored for the regioselective formation of azolopyrimidines, demonstrating the versatility of these compounds in complex chemical reactions (Tkachenko et al., 2019).
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It can be inferred from the general properties of indazole derivatives that they interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been known to affect various pathways related to cell cycle regulation and response to dna damage .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may impact its bioavailability.
Result of Action
It has been observed that certain indazole derivatives can inhibit cell growth .
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature could potentially influence its stability.
Safety and Hazards
The compound is classified under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Biochemical Analysis
Biochemical Properties
3-Amino-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound also interacts with proteins involved in cell signaling, modulating their function and impacting cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators . This inhibition leads to a decrease in the levels of pro-inflammatory compounds, thereby reducing inflammation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of inflammatory pathways and modulation of gene expression . The extent of these effects can diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of the compound within tissues can also influence its overall pharmacological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can influence signaling pathways and metabolic processes .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSFFBUZTDBGKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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